molecular formula C5H9NO2S2 B1347132 S-(N,N-Dimethylthiocarbamoyl)thioglycolic Acid CAS No. 4007-01-6

S-(N,N-Dimethylthiocarbamoyl)thioglycolic Acid

Cat. No.: B1347132
CAS No.: 4007-01-6
M. Wt: 179.3 g/mol
InChI Key: FYGUGMCPHDSCLF-UHFFFAOYSA-N
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Description

S-(N,N-Dimethylthiocarbamoyl)thioglycolic Acid: is a chemical compound with the molecular formula C5H9NO2S2 and a molecular weight of 179.25 g/mol . It is known for its applications in various fields of scientific research and industry. This compound is characterized by its white to almost white powder or crystalline appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(N,N-Dimethylthiocarbamoyl)thioglycolic Acid typically involves the reaction of dimethylamine with carbon disulfide to form dimethylthiocarbamoyl chloride . This intermediate is then reacted with thioglycolic acid under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of S-(N,N-Dimethylthiocarbamoyl)thioglycolic Acid involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function and activity. This interaction is crucial for its applications in biochemical research and drug development .

Comparison with Similar Compounds

  • S-(N,N-Dimethylthiocarbamoyl)mercaptoacetic Acid
  • S-(N,N-Diethylthiocarbamoyl)thioglycolic Acid
  • S-(N,N-Dimethylthiocarbamoyl)thioacetic Acid

Uniqueness: S-(N,N-Dimethylthiocarbamoyl)thioglycolic Acid is unique due to its specific structural features and reactivity. The presence of both thiocarbamoyl and thioglycolic acid moieties allows it to participate in a wide range of chemical reactions, making it a versatile reagent in various fields of research and industry .

Properties

IUPAC Name

2-(dimethylcarbamothioylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S2/c1-6(2)5(9)10-3-4(7)8/h3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGUGMCPHDSCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30306784
Record name [(Dimethylcarbamothioyl)sulfanyl]acetic acid
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Molecular Weight

179.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4007-01-6
Record name 4007-01-6
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Record name [(Dimethylcarbamothioyl)sulfanyl]acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(N,N-Dimethylthiocarbamoyl)thioglycolic Acid
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